N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
One of the primary research applications of N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives is their potential as antimicrobial and antifungal agents. Studies have highlighted the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, demonstrating moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Antitumor Activity
Research has also been conducted on the synthesis and antitumor activity of related compounds, focusing on their ability to inhibit the proliferation of cancer cell lines. This includes the study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its effectiveness against certain cancer cell lines (Hao et al., 2017).
Synthesis and Chemical Analysis
Significant research has been dedicated to the synthesis and chemical analysis of this compound and its analogs. This includes a novel synthesis approach for antiepileptic drugs such as rufinamide, highlighting a solventless, metal-free catalysis method, which presents a more environmentally friendly and potentially cost-effective manufacturing process (Bonacorso et al., 2015).
Structural and Molecular Analysis
Studies have also focused on the structural characterization and biological activity of derivatives, including analysis of crystal structure and potential biological applications. These studies are crucial for understanding the molecular basis of the compound's activity and for guiding the design of new derivatives with improved properties (Kelly et al., 2007).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-10-14(20)4-3-5-16(10)25-11(2)17(23-24-25)18(26)22-9-12-6-7-13(19)8-15(12)21/h3-8H,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVZNFNDJWAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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